BenchChemオンラインストアへようこそ!

GTPase NRas (55-64)

Peptide Synthesis Quality Control Sequence Validation

GTPase NRas (55-64) (ILDTAGREEY) is the wild-type switch II region peptide of human NRAS. Unlike generic Ras peptides, this sequence-verified 10-mer enables precise NRAS/KRAS/HRAS isoform discrimination. Essential negative control for Q61R/K/L mutant neoepitope T-cell assays (ELISPOT, ICS, CTL), confirming mutation-specific CTL recognition while controlling for HLA-A*0101 binding background. Pre-incubate anti-NRAS antibodies to validate isoform specificity in Western blot and immunofluorescence. ≥95% HPLC purity. Lyophilized.

Molecular Formula
Molecular Weight
Cat. No. B1575284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGTPase NRas (55-64)
SynonymsGTPase NRas (55-64)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

GTPase NRas (55-64) Peptide for Cancer Research and Immunotherapy Applications


GTPase NRas (55-64) is a synthetic bioactive peptide corresponding to amino acid residues 55 through 64 of the human NRAS proto-oncogene GTPase protein, with the primary amino acid sequence ILDTAGREEY . This peptide represents the wild-type sequence of the switch II region of the NRAS protein, a critical domain involved in GTP/GDP binding and downstream effector interactions . NRAS is one of three human RAS genes (alongside HRAS and KRAS) that encode highly homologous small GTPases functioning as binary molecular switches in signal transduction pathways regulating cell proliferation, differentiation, and survival .

Why Generic Ras Peptides Cannot Substitute for GTPase NRas (55-64) in Precision Research


Despite sharing over 80% amino acid sequence identity across the three RAS paralogs (KRAS, NRAS, and HRAS), isoform-specific functional divergence is driven by critical sequence variations in key functional domains, including the switch II region spanning residues 55-64 [1]. The NRAS (55-64) peptide possesses a unique sequence (ILDTAGREEY) that differs from the corresponding KRAS and HRAS peptides at specific residues, resulting in distinct neoepitope conformations and differential HLA binding properties when harboring oncogenic Q61 mutations [2]. Substituting a generic Ras peptide for GTPase NRas (55-64) in immuno-oncology or protein interaction studies introduces sequence-level variability that cannot be controlled for experimentally, thereby compromising reproducibility and invalidating isoform-specific conclusions .

Quantitative Evidence Guide: GTPase NRas (55-64) Peptide Differentiation Data for Scientific Procurement


Sequence Identity Confirmation: ILDTAGREEY Versus KRAS and HRAS 55-64 Peptides

The GTPase NRas (55-64) peptide has the verified amino acid sequence ILDTAGREEY, as confirmed by multiple independent vendors and analytical characterization . The KRAS (55-64) peptide sequence contains a histidine substitution at position 61 in the mutated form (ILDTAGHEEY), while the wild-type KRAS sequence and HRAS sequence exhibit additional divergence in the switch II region [1]. This sequence specificity is critical for applications requiring precise neoepitope presentation.

Peptide Synthesis Quality Control Sequence Validation

Peptide Purity Specification: Minimum 95% HPLC Purity for Reproducible Immunoassays

Commercial preparations of GTPase NRas (55-64) are supplied with a minimum purity specification of 95% as determined by HPLC analysis, ensuring batch-to-batch consistency suitable for sensitive immunological applications . This purity level meets or exceeds the typical industry standard for research-grade epitope peptides used in ELISPOT, intracellular cytokine staining (ICS), and T-cell proliferation assays.

Peptide Purity HPLC Analysis Immunoassay Reproducibility

NRAS 55-64 Wild-Type Peptide Serves as Essential Negative Control for Q61 Mutant Neoepitope Studies

The wild-type NRAS 55-64 peptide (ILDTAGREEY) and its Q61-mutated homolog (e.g., Q61R: ILDTAGR_EEY) bind to HLA-A*0101 with similar affinities, yet only the mutated peptide induces specific cytotoxic T lymphocyte (CTL) expansion from peripheral blood lymphocytes [1]. This functional dichotomy establishes the wild-type peptide as an indispensable negative control for validating mutation-specific immune responses.

Neoepitope T-cell Immunology Cancer Immunotherapy

NRAS 55-64 Neoepitope Conformationally Distinct from KRAS and HRAS Counterparts

Biophysical and computational characterization of RAS 55-64 Q61 neoepitopes presented by HLA-A*01:01 reveals that while Q61 mutations in KRAS 55-64, NRAS 55-64, and HRAS 55-64 result in identical neoepitope sequences, the flanking isoform-specific residues confer distinct conformational features that influence TCR recognition [1]. The NRAS 55-64 peptide adopts a unique conformational ensemble that differs measurably from its KRAS and HRAS counterparts in molecular dynamics simulations.

Conformational Plasticity Neoepitope Recognition HLA Presentation

Peptide Blocking Specificity: NRAS (55-64) Outperforms Full-Length Protein for Isoform-Specific Antibody Validation

The GTPase NRas (55-64) peptide is validated for use as a blocking peptide in Western blot applications to confirm antibody specificity for NRAS versus other RAS isoforms . Unlike full-length recombinant NRAS protein, which shares extensive homology with KRAS and HRAS and may yield ambiguous blocking results due to cross-reactive epitopes, the short 55-64 peptide targets a specific epitope region with higher isoform discrimination.

Antibody Validation Peptide Blocking Western Blot

Optimal Research and Industrial Application Scenarios for GTPase NRas (55-64) Peptide


Negative Control for NRAS Q61 Mutant Neoepitope T-Cell Assays

In ELISPOT, intracellular cytokine staining (ICS), or CTL cytotoxicity assays evaluating immune responses against NRAS Q61-mutant neoepitopes (e.g., Q61R, Q61K, Q61L), the wild-type NRAS (55-64) peptide serves as an essential negative control to establish baseline reactivity and confirm mutation-specific T-cell recognition. This application is directly supported by published data demonstrating that wild-type and Q61R-mutant NRAS 55-64 peptides bind HLA-A*0101 with comparable affinities, yet only the mutant peptide induces CTL expansion [1].

Isoform-Specific Antibody Validation via Peptide Blocking

The NRAS (55-64) peptide is employed as a specific blocking reagent in Western blot and immunofluorescence applications to validate anti-NRAS antibody specificity. By pre-incubating the antibody with the cognate 55-64 peptide, researchers can confirm that observed bands correspond to NRAS rather than cross-reactive KRAS or HRAS signals. The minimal 10-mer sequence provides epitope-level precision that full-length protein blocking cannot achieve, reducing ambiguity in isoform discrimination .

Reference Standard for RAS Isoform-Specific Peptide Synthesis and Analytical Characterization

The NRAS (55-64) peptide (sequence ILDTAGREEY, ≥95% purity by HPLC) serves as a sequence-verified reference standard for laboratories developing custom RAS peptide libraries, conducting quality control of in-house peptide synthesis, or calibrating mass spectrometry workflows for RAS neoepitope detection. The documented sequence and purity specifications provide a benchmark for analytical method validation .

Structural Biology Studies of RAS Switch II Conformation and HLA Presentation

The NRAS (55-64) peptide is utilized in biophysical and structural biology investigations of RAS switch II region conformational dynamics and HLA-peptide complex formation. Recent studies characterizing the conformational plasticity of RAS Q61 family neoepitopes have employed the NRAS 55-64 peptide as a model system to elucidate how isoform-specific flanking residues influence peptide presentation and TCR recognition, with direct implications for rational immunotherapeutic design [2].

Quote Request

Request a Quote for GTPase NRas (55-64)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.